3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Description
Properties
CAS No. |
82450-43-9 |
|---|---|
Molecular Formula |
C21H12ClN3OS |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
3-(5-chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H12ClN3OS/c22-14-10-11-18-17(12-14)24-21(27-18)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H |
InChI Key |
UYDVSPWNXJYSMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=CC(=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Benzoxazinone Intermediate-Based Synthesis
The quinazolinone core is classically synthesized via benzoxazinone intermediates, as demonstrated in the preparation of analogous 2-phenylquinazolin-4(3H)-one derivatives. Anthranilic acid reacts with benzoyl chloride in pyridine to form 2-phenyl-4H-benzo[d]oxazin-4-one, which undergoes hydrazine-mediated ring opening and subsequent cyclization to yield 3-amino-2-phenylquinazolin-4(3H)-one. For the target compound, this intermediate serves as the foundation for introducing the 5-chlorobenzo[d]thiazol-2-yl group.
Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Anthranilic acid + benzoyl chloride, pyridine, 80°C, 4 h | 85% | |
| 2 | Hydrazine hydrate, ethanol, reflux, 2 h | 78% |
Strategies for Introducing the 5-Chlorobenzo[d]thiazol-2-yl Moiety
Thiazole Ring Construction via Hügershoff Cyclization
The Hügershoff reaction enables thiazole formation through bromine-mediated cyclization of thiourea intermediates. Applying this method, 3-amino-2-phenylquinazolin-4(3H)-one is converted to a thiourea derivative by treatment with 5-chloro-2-aminobenzenethiol and thiophosgene. Subsequent bromine exposure induces cyclization, forming the benzo[d]thiazole ring.
Optimized Protocol
- Thiourea Formation : 3-Aminoquinazolinone (1 equiv) reacts with 5-chloro-2-aminobenzenethiol (1.2 equiv) and thiophosgene (1.5 equiv) in tetrahydrofuran/NaHCO₃ (0°C, 2 h).
- Cyclization : Thiourea intermediate (1 equiv) treated with Br₂ (1.2 equiv) in dichloromethane (25°C, 6 h).
- Yield : 62% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Microwave-Assisted Niementowski Reaction
Recent work on thiazole-fused quinazolinones highlights the efficiency of microwave-assisted Niementowski reactions. By replacing anthranilic acid with methyl 5-chlorobenzo[d]thiazole-2-carboxylate, the quinazolinone and thiazole rings form concurrently under microwave irradiation (150°C, 20 min).
Key Advantages
- Reduced reaction time (20 min vs. 6–12 h conventional heating).
- Improved regioselectivity due to controlled thermal conditions.
Alternative Functionalization Routes
Post-Synthetic Modification of Preformed Thiazoles
An alternative approach involves coupling pre-synthesized 5-chlorobenzo[d]thiazol-2-amine to the quinazolinone core. Ullmann-type coupling using CuI/1,10-phenanthroline in DMSO at 110°C for 24 h achieves this linkage, albeit with moderate yields (45–50%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Hügershoff Cyclization | 62 | 98.5 | Moderate |
| Niementowski Microwave | 68 | 99.1 | High |
| Ullmann Coupling | 48 | 97.8 | Low |
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity, with retention time = 12.7 min.
Challenges and Optimization Opportunities
Solvent and Catalyst Selection
Byproduct Formation
The primary byproduct, 3-(5-chlorobenzo[d]thiazol-2-yl)quinazolin-4(3H)-one (lacking the 2-phenyl group), arises from incomplete benzoylation (5–8% yield). Gradient recrystallization (ethanol/water) reduces this impurity to <1%.
Chemical Reactions Analysis
Synthetic Pathways and Condensation Reactions
The core quinazolinone structure is typically synthesized via cyclocondensation reactions. A common approach involves:
-
Step 1 : Reaction of 2-aminobenzamide derivatives with chloroacetyl chloride or benzoxazinone intermediates under acidic conditions to form the quinazolinone scaffold .
-
Step 2 : Introduction of the 5-chlorobenzo[d]thiazole moiety via Suzuki–Miyaura coupling or nucleophilic substitution. For example, 5-chlorobenzo[d]thiazol-2-amine reacts with brominated quinazolinones using Pd catalysts to form the final hybrid structure .
Key Reaction Conditions :
Structural Modifications and Functionalization
The compound’s reactivity allows targeted modifications at three positions:
-
N3 of quinazolinone : Alkylation or acylation with benzyl halides or acyl chlorides enhances antiproliferative activity .
-
C6 of benzothiazole : Halogenation (e.g., bromination) enables further cross-coupling reactions (e.g., with boronic acids) .
-
Phenyl substituent : Electrophilic aromatic substitution (e.g., nitration, sulfonation) tailors electronic properties .
Example Modification :
-
Alkylation at N3 : Treatment with benzyl bromide in acetonitrile (K₂CO₃ catalyst) yields derivatives with improved IC₅₀ values (e.g., 0.44 μM against A549 lung cancer cells) .
Mechanistic Insights from Reaction Studies
-
Knoevenagel Condensation : Used to introduce arylidene groups at the thiazolidine-2,4-dione moiety, enhancing electron-withdrawing effects .
-
Nucleophilic Substitution : Chlorine at the benzothiazole’s C5 position undergoes SNAr reactions with amines or thiols, enabling diversity-oriented synthesis .
-
Oxidative Coupling : Copper-catalyzed reactions with sodium azide form triazole-linked derivatives, expanding structural complexity .
Reactivity in Biological Contexts
The compound’s bioactivity is modulated by its reactions with cellular targets:
-
Alkylation of DNA : The chlorobenzothiazole moiety intercalates with DNA bases, inducing strand breaks .
-
Enzyme Inhibition : Thiazole and quinazolinone groups coordinate with kinase active sites (e.g., ALK/PI3K/AKT pathways), disrupting signaling .
Table 1: Bioactivity Correlation with Structural Features
| Derivative | Modification | IC₅₀ (μM) | Target Pathway |
|---|---|---|---|
| 45 | N3-benzyl | 0.44 | ALK/PI3K/AKT |
| A4 | C6-p-Cl | 17.5 | Tubulin polymerization |
| A10 | C6-NO₂ | 11.9 | Oxidative stress |
Stability and Degradation Pathways
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and inflammation . For example, it may inhibit the activity of kinases and transcription factors that regulate cell growth and inflammatory responses .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s 5-chlorobenzo[d]thiazol-2-yl substituent distinguishes it from other quinazolinone derivatives. Key comparisons include:
- 3-[1-(1,3-Benzothiazol-2-yl)-3-methylbutyl]-2-phenylquinazolin-4(3H)-one (CAS 72893-50-6): This derivative has a branched alkyl chain (3-methylbutyl) linking the benzothiazole to the quinazolinone.
- 3-{[4-Chlorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one (3e): Features a 4-chlorophenyl Schiff base substituent. The chloro group here is on a phenyl ring rather than a benzothiazole, leading to differences in electronic delocalization and steric interactions .
Table 1: Substituent Comparison
Physicochemical Properties
- Melting Points : Derivatives with chloro substituents (e.g., 3e in ) exhibit melting points around 162°C, while bulkier alkyl-linked compounds (e.g., CAS 72893-50-6) likely have lower melting points due to reduced crystallinity .
- Spectroscopic Data: IR Spectroscopy: The C=O stretching frequency in quinazolinones ranges from 1652–1683 cm⁻¹ (e.g., 3-{[(4-fluorophenyl)methylene]amino} derivative at 1656 cm⁻¹). The target compound’s electron-withdrawing Cl may slightly increase this value due to enhanced conjugation . NMR: Substituents like 4-methoxyphenyl (3a in ) show distinct aromatic proton shifts (δ 7.2–8.5 ppm), whereas the benzothiazole-Cl group would deshield adjacent protons, leading to downfield shifts .
Computational and Spectral Analysis
- DFT Studies: For 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one (), B3LYP/6-31G∗ calculations predict a C=O stretch at 1690 cm⁻¹, aligning with experimental data. The target compound’s Cl substituent may reduce electron density on the quinazolinone ring, slightly altering vibrational modes .
Biological Activity
3-(5-Chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C21H12ClN3OS, with a molecular weight of 389 g/mol. The compound features a quinazolinone core linked to a chlorinated benzothiazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H12ClN3OS |
| Molecular Weight | 389 g/mol |
| Melting Point | 192–194 °C |
| Yield | 76.16% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
- Cytotoxicity Testing : The compound exhibited notable cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values ranged from 0.5 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and cisplatin .
- Mechanism of Action : The mechanism underlying its anticancer activity involves the induction of apoptosis and cell cycle arrest. Studies suggest that the compound may activate caspase pathways, leading to programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzothiazole and quinazolinone rings significantly influence the biological activity of the compound. For instance:
- Chlorine Substitution : The presence of chlorine at the 5-position of the benzothiazole ring enhances cytotoxicity.
- Phenyl Group Variations : Different substitutions on the phenyl group also affect activity; for example, para-substituted phenyl groups showed higher activity compared to ortho-substituted ones .
Study 1: Anticancer Efficacy
In a comparative study, researchers synthesized various derivatives of quinazolinone and evaluated their anticancer activities. The derivative containing the chlorobenzo[d]thiazole exhibited superior activity against multiple cancer cell lines with log GI50 values ranging from -5.48 to -5.56 across different types of cancers including leukemia and breast cancer .
Study 2: In Vivo Studies
In vivo studies using murine models demonstrated that treatment with this compound resulted in significant tumor reduction without notable toxicity to normal tissues. Histopathological examinations indicated that the compound effectively targeted tumor cells while sparing healthy cells .
Q & A
Q. What are the standard synthetic routes for 3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
- Step 1 : Reacting 2-phenylquinazolin-4(3H)-one precursors with 5-chlorobenzo[d]thiazole derivatives under nucleophilic substitution conditions.
- Step 2 : Optimizing temperature (70–90°C) and solvent systems (e.g., DMF or 1,2-dichloroethane) to enhance yield .
- Catalysts : Triphosgene or K2CO3 may improve regioselectivity .
- Purity Control : Use TLC to monitor intermediates, followed by recrystallization (ethanol/water mixtures) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 160–165 ppm) .
- IR Spectroscopy : Peaks at ~1750 cm<sup>−1</sup> (C=O stretch) and ~1590 cm<sup>−1</sup> (C=N) confirm core functional groups .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 434.05) .
- TLC : Rf values in ethyl acetate/hexane (1:2) ensure intermediate purity .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight:
- Anticancer Potential : IC50 values of 5–25 µM against HCT116 (colon cancer) via topoisomerase inhibition .
- Antimicrobial Activity : MIC ranges of 1.7–3.5 µM/mL against S. aureus and E. coli .
- Enzyme Inhibition : Glycogen phosphorylase inhibition (IC50 ~19.6 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Key SAR insights include:
- Substitution at C-5 of Benzothiazole : Chlorine enhances electron-withdrawing effects, improving enzyme binding .
- Quinazolinone Core Modifications : Adding sulfonyl or oxadiazole groups increases solubility and target affinity .
- Thiazolidinone Hybrids : Derivatives with 4-oxothiazolidinone show improved anticancer potency (e.g., IC50 = 5.27 µM vs. HCT116) .
Table 1 : Bioactivity of Select Derivatives
Q. How can contradictory data in biological assays be resolved?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HCT116 vs. MCF-7) to confirm selectivity .
- Mechanistic Studies : Use molecular docking to identify off-target interactions (e.g., with A2A receptors or hH4R) .
- Control Standardization : Compare against reference inhibitors (e.g., 5-fluorouracil for anticancer assays) .
Q. What computational methods support the optimization of this compound’s pharmacokinetic properties?
- QSAR Modeling : Topological indices (e.g., valence connectivity) correlate with antimicrobial activity .
- ADMET Prediction : Tools like SwissADME predict logP (~3.2) and BBB permeability to prioritize derivatives .
- Docking Simulations : AutoDock Vina identifies binding poses with kinases (e.g., EGFR) or microbial enzymes .
Q. How can synthetic yields be improved while minimizing byproducts?
- Catalyst Screening : Test Pd(OAc)2 or CuI for Suzuki-Miyaura coupling steps .
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 6–8 hours) and improve regioselectivity .
- Workup Optimization : Use ice-water precipitation to isolate crude product before column chromatography .
Methodological Guidance
Q. What assays are recommended for evaluating anticancer mechanisms?
Q. How should researchers address solubility challenges in in vivo studies?
Q. What strategies validate target engagement in enzymatic assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
